Butyl[(2,3-dimethylphenyl)methyl]amine
Description
Butyl[(2,3-dimethylphenyl)methyl]amine is a tertiary amine characterized by a butyl group attached to a nitrogen atom, which is further substituted with a benzyl group bearing 2,3-dimethylphenyl substituents. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-9-14-10-13-8-6-7-11(2)12(13)3/h6-8,14H,4-5,9-10H2,1-3H3 |
InChI Key |
XFPZICBEMZGJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dimethylphenyl)methyl]amine typically involves the reaction of 2,3-dimethylbenzyl chloride with butylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound with the molecular formula . It consists of a butyl group attached to a benzyl moiety, with two methyl groups at the 2 and 3 positions on the phenyl ring. The presence of the amine functional group classifies it as an amine derivative, which is significant in various applications.
Chemical Synthesis
This compound serves as a building block in organic synthesis and as an intermediate for creating more complex molecules. The synthesis typically involves the alkylation of 2,3-dimethylbenzyl chloride with butylamine, conducted in an organic solvent like dichloromethane or toluene under reflux conditions. Sodium hydroxide is often used to neutralize hydrochloric acid produced during the reaction. On an industrial scale, continuous flow processes are employed for production, allowing precise control over reaction conditions, leading to higher yields and reduced costs.
Biological Research
Research suggests potential interactions with various biomolecules, with its mechanism of action possibly involving binding to specific receptors or enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions. Preliminary studies indicate that this compound may exhibit antimicrobial properties, suggesting implications in drug development. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, with research suggesting that compounds with similar structures may interact with neurotransmitter systems or other biological pathways. Further studies are needed to elucidate specific interactions and mechanisms related to this compound.
Applications
This compound has several notable applications:
- Organic Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.
- Industrial Processes: It is used in continuous flow processes for precise control over reaction conditions, which leads to higher yields and reduced costs.
- Drug Development: Preliminary studies suggest potential antimicrobial properties, indicating its possible use in drug development.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| Butyl[(2,5-dimethylphenyl)methyl]amine | Methyl groups at positions 2 and 5 on the phenyl ring |
| Butyl[(2,4-dimethylphenyl)methyl]amine | Methyl groups at positions 2 and 4 on the phenyl ring |
| Butyl[(2,3-dimethoxyphenyl)methyl]amine | Contains methoxy groups instead of methyl groups |
Mechanism of Action
The mechanism of action of Butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s closest analogs fall into two categories: amine derivatives and acetamide-based pesticides .
Amine Derivatives
- Butyl({[2-(trifluoromethyl)phenyl]methyl})amine (C₁₂H₁₆F₃N, MW 231.26 g/mol): This analog replaces the 2,3-dimethylphenyl group with a 2-(trifluoromethyl)phenyl substituent. The electron-withdrawing trifluoromethyl group reduces basicity compared to the electron-donating dimethyl groups in the target compound. Key distinction: The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for applications requiring resistance to enzymatic degradation.
Acetamide-Based Pesticides ()
- Alachlor (C₁₄H₂₀ClNO₂, MW 269.77 g/mol): An acetamide herbicide with a 2,6-diethylphenyl group and methoxymethyl substituent. Unlike the target amine, alachlor’s amide functional group confers stability against hydrolysis, enhancing its persistence in agricultural use .
- Pretilachlor (C₁₇H₂₆ClNO₂, MW 328.85 g/mol): Features a 2,6-diethylphenyl group and propoxyethyl chain. Its larger size and ether linkage improve soil adsorption, contrasting with the smaller, more volatile amine structure of Butyl[(2,3-dimethylphenyl)methyl]amine .
Structural and Application Comparison
| Compound | Functional Group | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| This compound | Tertiary amine | 2,3-dimethylphenyl, butyl | 191.31 | Agrochemical intermediates |
| Butyl({[2-(trifluoromethyl)phenyl]methyl})amine | Tertiary amine | 2-(trifluoromethyl)phenyl | 231.26 | Pharmaceuticals, surfactants |
| Alachlor | Acetamide | 2,6-diethylphenyl, methoxymethyl | 269.77 | Herbicide |
| Pretilachlor | Acetamide | 2,6-diethylphenyl, propoxyethyl | 328.85 | Pre-emergent herbicide |
Key Findings:
- Amines vs. Acetamides : Amines like this compound are generally more reactive due to the lone pair on nitrogen, whereas acetamides (e.g., alachlor) exhibit greater hydrolytic stability, favoring herbicidal longevity .
- Conversely, trifluoromethyl groups improve lipid solubility and metabolic resistance .
Research Implications and Limitations
- Gaps in Data : Direct studies on this compound are sparse in the provided evidence. Comparisons rely on structural extrapolation and substituent trends.
- Contradictions : Acetamide herbicides (e.g., alachlor) and amine derivatives may share aromatic substituents but differ fundamentally in reactivity and application due to functional group disparities .
Biological Activity
Butyl[(2,3-dimethylphenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an amine derivative characterized by a butyl group attached to a 2,3-dimethylphenyl moiety. Its structural formula can be represented as follows:
This compound's lipophilicity and steric properties are essential for its interaction with biological targets.
Antimicrobial Activity
Research indicates that certain amine derivatives exhibit significant antimicrobial properties. A study focused on N-substituted amines revealed that compounds similar to this compound displayed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human glioma cells (U87-MG) with an IC50 value of approximately 25 µM. This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| U87-MG | 25 |
| HCT-116 | 30 |
| MCF-7 | 28 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It was found to enhance neurogenesis and protect neurons from apoptosis in models of neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival is under investigation .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard strains and found it effective at concentrations lower than many conventional antibiotics. This positions it as a potential candidate for further development as an antibacterial agent.
- Antitumor Mechanism : In vitro studies demonstrated that this compound induced apoptosis in glioma cells through activation of caspase pathways. This finding aligns with the observed IC50 values and suggests a targeted mechanism that warrants further exploration.
- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This effect was attributed to its ability to inhibit beta-secretase activity, thus reducing amyloid-beta plaque formation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Butyl[(2,3-dimethylphenyl)methyl]amine, and how is its structural identity confirmed?
- Methodological Answer : Common synthetic pathways involve alkylation of 2,3-dimethylbenzylamine with butyl halides or reductive amination using butyraldehyde derivatives. For example, alkylation under basic conditions (e.g., K₂CO₃ in DMF) can introduce the butyl group . Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns and mass spectrometry (MS) for molecular weight validation. X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry or bonding .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste disposal should follow institutional guidelines for amine-containing compounds, with neutralization (e.g., using dilute HCl) prior to disposal .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry can quantify purity. Common impurities include unreacted 2,3-dimethylbenzylamine or butyl halide by-products. Differential scanning calorimetry (DSC) may also detect polymorphic impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress N-alkylation by-products during the synthesis of this compound?
- Methodological Answer : By-products often arise from over-alkylation. Optimization strategies include:
- Using bulky bases (e.g., DBU) to favor mono-alkylation.
- Controlling stoichiometry (limiting butyl halide to 1.1 equivalents).
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps and nucleophilicity. Molecular dynamics simulations may predict solvation effects or conformational stability. NIST Chemistry WebBook data can validate computational results against experimental spectra .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling interactions and identify diastereotopic protons. Variable-temperature NMR can reveal dynamic effects like hindered rotation. Cross-validation with X-ray crystallography (via SHELX refinement) provides definitive structural insights .
Q. What strategies mitigate environmental risks during large-scale laboratory synthesis of this compound?
- Methodological Answer : Implement green chemistry principles:
- Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use catalytic hydrogenation instead of stoichiometric reducing agents.
- Design closed-loop systems to recover unreacted starting materials .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational boiling points for this compound?
- Methodological Answer : Experimental boiling points (e.g., 246.5°C ) may differ from computational predictions due to intermolecular forces (e.g., hydrogen bonding) not fully captured in gas-phase simulations. Re-evaluate computational parameters (e.g., solvation models) or validate with differential thermal analysis (DTA). Cross-reference with analogous compounds in the NIST database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
